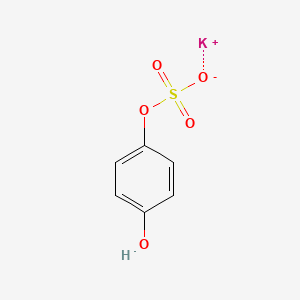

Potassium 4-(sulfooxy)phenolate

Description

Properties

CAS No. |

37067-27-9 |

|---|---|

Molecular Formula |

C6H5KO5S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

potassium 4-sulfooxyphenolate |

InChI |

InChI=1S/C6H6O5S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |

InChI Key |

KYQHUXZXYUBUPX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1O)OS(=O)(=O)O.[K] |

Other CAS No. |

37067-27-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-hydroxyphenyl sulfate can be synthesized through the sulfation of hydroquinone. One common method involves the reaction of hydroquinone with sulfur trioxide (SO3) in the presence of a base such as potassium hydroxide (KOH). The reaction typically occurs in an organic solvent like pyridine or acetone. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of potassium 4-hydroxyphenyl sulfate often involves continuous flow reactors to ensure consistent quality and yield. The process includes the controlled addition of sulfur trioxide to a solution of hydroquinone in the presence of potassium hydroxide. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-hydroxyphenyl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced back to hydroquinone.

Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinone.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Potassium 4-hydroxyphenyl sulfate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is used in studies related to enzyme activity and metabolic pathways involving sulfation.

Medicine: It is investigated for its potential antioxidant properties and its role in drug metabolism.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of potassium 4-hydroxyphenyl sulfate involves its ability to undergo sulfation and desulfation reactions. In biological systems, it can act as a sulfate donor or acceptor, participating in various metabolic pathways. The compound interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to or from other molecules .

Comparison with Similar Compounds

4-Vinylphenol Sulfate

4-Nitrophenyl Sulfate Potassium Salt

- Structure: Contains a nitro (-NO₂) group at the para position.

- Properties : High stability and reactivity as a phosphatase substrate (PubChem CID: 80348; CAS: 6217-68-1) .

- Applications : Widely used in enzymatic assays to measure phosphatase activity and in synthesizing anti-cancer drug intermediates .

- Key Differences : The electron-withdrawing nitro group enhances leaving-group ability, making it more reactive in enzymatic reactions than the hydroxyl-substituted analog.

4-Ethylphenyl Sulfate

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate

- Structure : Contains a sulfonium ion [(CH₃)₂S⁺] linked to the aromatic ring and a methyl sulfate group.

- Properties : Unique charge distribution alters reactivity and solubility (CAS: 32279-04-2) .

- Applications : Used in organic synthesis and specialty chemical production.

- Key Differences : The sulfonium ion introduces cationic character, distinguishing it from neutral aryl sulfates like potassium 4-hydroxyphenyl sulfate.

Comparative Data Table

| Compound | Substituent | CAS Number | PubChem CID | Key Applications |

|---|---|---|---|---|

| Potassium 4-hydroxyphenyl sulfate | -OH | Not provided | Not provided | Metabolic studies, detoxification |

| 4-Vinylphenol sulfate | -CH=CH₂ | Not provided | 6426766 | Biomarker research |

| 4-Nitrophenyl sulfate potassium salt | -NO₂ | 6217-68-1 | 80348 | Enzymatic assays, drug synthesis |

| 4-Ethylphenyl sulfate | -CH₂CH₃ | Not provided | Not provided | Gut metabolite detection |

| 4-Hydroxyphenyldimethylsulfonium methyl sulfate | (CH₃)₂S⁺-CH₃OSO₃⁻ | 32279-04-2 | Not provided | Organic synthesis |

Research Findings and Functional Insights

- Metabolic Role: Sulfation of 4-hydroxyphenyl derivatives, such as 4-(p-hydroxyphenyl)-2-butanone, leads to rapid excretion as sulfate conjugates, underscoring the role of potassium 4-hydroxyphenyl sulfate in detoxification pathways .

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl sulfate) enhance reactivity in enzymatic reactions, whereas electron-donating groups (e.g., -CH₂CH₃ in 4-ethylphenyl sulfate) increase lipophilicity . Hydroxyl groups improve water solubility but may reduce membrane permeability compared to alkyl or vinyl substituents .

Biological Activity

Potassium 4-hydroxyphenyl sulfate (K4HPS) is a compound of significant interest in various biological and chemical research domains. Its unique structure, featuring a hydroxyl group on the phenyl ring, contributes to its diverse biological activities, particularly in enzyme interactions, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

K4HPS is characterized by the presence of a sulfate group attached to a 4-hydroxyphenyl moiety. This structure allows it to participate in various biochemical reactions, particularly those involving sulfation and desulfation processes. The compound can be represented as:

The biological activity of K4HPS primarily stems from its ability to act as a sulfate donor . It interacts with various enzymes, particularly sulfotransferases , which facilitate the transfer of sulfate groups to other molecules. This mechanism is crucial in metabolic pathways involving the detoxification and metabolism of xenobiotics and endogenous compounds.

Key Reactions Involving K4HPS

- Sulfation : K4HPS donates sulfate groups to hydroxyl-containing compounds, enhancing their solubility and facilitating excretion.

- Antioxidant Activity : The hydroxyl group in K4HPS allows it to act as an antioxidant, scavenging free radicals and potentially reducing oxidative stress in biological systems.

Antioxidant Properties

Research indicates that K4HPS exhibits notable antioxidant activity. For instance, studies have shown that it can effectively scavenge free radicals, thus protecting cells from oxidative damage. This property is particularly important in preventing cellular aging and various diseases linked to oxidative stress.

Enzyme Interaction Studies

K4HPS is utilized in studies examining enzyme activity related to metabolic pathways. It has been shown to influence the activity of sulfotransferases, which are vital for drug metabolism. For example:

- Sulfotransferase Activity : K4HPS enhances the sulfation of certain drugs, which can impact their pharmacokinetics and therapeutic efficacy.

Comparative Biological Activity

To understand the uniqueness of K4HPS, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Potassium 4-methoxyphenyl sulfate | Methoxy group instead of hydroxyl | Moderate antioxidant activity |

| Potassium 4-aminophenyl sulfate | Amino group instead of hydroxyl | Antiproliferative effects |

| Potassium 4-nitrophenyl sulfate | Nitro group instead of hydroxyl | Reduced enzyme interaction |

K4HPS stands out due to its specific hydroxyl group, which enhances its reactivity and biological functions compared to these similar compounds.

Case Studies and Research Findings

-

Antioxidant Efficacy Study :

- A study evaluated the antioxidant capacity of K4HPS using DPPH and FRAP assays. Results indicated that K4HPS demonstrated a significant reduction in DPPH radical concentration, confirming its potential as a natural antioxidant .

- Enzyme Interaction Analysis :

- Comparative Toxicological Studies :

Q & A

Q. What are the established methods for synthesizing Potassium 4-hydroxyphenyl sulfate, and how can purity be optimized?

Potassium 4-hydroxyphenyl sulfate is typically synthesized via sulfation reactions using 4-hydroxyphenyl precursors and sulfur-containing reagents. A common approach involves reacting 4-hydroxyphenol with sulfur trioxide-triethylamine complexes in anhydrous conditions, followed by neutralization with potassium hydroxide. Purity optimization requires rigorous purification steps, such as recrystallization from ethanol-water mixtures or column chromatography using silica gel. Impurity profiling via HPLC-UV (e.g., detecting residual sulfating agents) is critical .

Q. How can researchers detect and quantify Potassium 4-hydroxyphenyl sulfate in biological matrices?

Detection in biological samples (e.g., urine, plasma) often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in negative ion mode. For cost-effective alternatives, electrochemical sensors functionalized with molecularly imprinted polymers (MIPs) can achieve selective detection at nanomolar levels, as demonstrated for structurally similar sulfated metabolites .

Q. What factors influence the stability of Potassium 4-hydroxyphenyl sulfate in aqueous solutions?

Stability is pH-dependent: the compound degrades rapidly under alkaline conditions (pH > 9) due to sulfate ester hydrolysis. Storage at pH 4–6 in deionized water at −20°C minimizes degradation. Light exposure should be avoided, as UV radiation accelerates decomposition. Stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity) with HPLC monitoring are recommended .

Q. What solvents and buffers are compatible with Potassium 4-hydroxyphenyl sulfate for experimental use?

The compound is highly soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). For cell-based assays, phosphate-buffered saline (PBS, pH 6.5–7.4) is optimal. Avoid Tris-based buffers at high concentrations, as they may compete for sulfate-binding interactions. Solubility in nonpolar solvents (e.g., hexane) is negligible .

Advanced Research Questions

Q. How does Potassium 4-hydroxyphenyl sulfate participate in gut microbial metabolism, and what experimental models are suitable for studying its biotransformation?

In the gut, sulfatases from microbiota (e.g., Bacteroides spp.) hydrolyze the sulfate group, releasing 4-hydroxyphenol, which is further metabolized to propionic acid derivatives. To study this, humanized gnotobiotic mouse models or in vitro fecal incubations under anaerobic conditions can be used. Metabolite tracking via stable isotope labeling (e.g., ³⁴S) combined with LC-MS provides mechanistic insights .

Q. What are the challenges in distinguishing Potassium 4-hydroxyphenyl sulfate from structurally similar sulfated metabolites in complex mixtures?

Co-elution with isomers (e.g., 3-hydroxyphenyl sulfate) is a key challenge. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can differentiate fragmentation patterns. For example, the m/z 173.011 fragment (HSO₄⁻) is characteristic of sulfates, while hydroxylated aromatic fragments vary by substitution position. Orthogonal methods like ion mobility spectrometry further enhance specificity .

Q. How can researchers investigate the interaction of Potassium 4-hydroxyphenyl sulfate with serum albumin or other transport proteins?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity and stoichiometry. For SPR, immobilize human serum albumin on a CM5 chip and inject varying concentrations of the compound. Data fitting with a 1:1 Langmuir model reveals dissociation constants (KD). Competitive displacement assays using known ligands (e.g., warfarin) identify binding sites .

Q. What computational strategies predict the biological activity or toxicity of Potassium 4-hydroxyphenyl sulfate?

Density functional theory (DFT) calculates electronic properties (e.g., partial charges on sulfur/oxygen) to predict reactivity. Molecular docking against sulfotransferase (SULT) enzymes identifies potential metabolic targets. Toxicity is modeled using QSAR platforms like Derek Nexus, which assess structural alerts for sulfated aromatics (e.g., potential mutagenicity via sulfonic acid formation) .

Methodological Notes

- Cross-disciplinary collaboration : Combine synthetic chemistry (e.g., isotopic labeling) with microbiological assays to study host-microbe interactions .

- Data validation : Use certified reference standards (e.g., NIST materials) for instrument calibration .

- Ethical considerations : Adhere to biosafety level 2 (BSL-2) protocols when handling biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.